3-Mercaptoisonicotinic acid 3-Mercaptoisonicotinic acid
Brand Name: Vulcanchem
CAS No.: 18103-75-8
VCID: VC21065968
InChI: InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9)
SMILES: C1=CN=CC(=C1C(=O)O)S
Molecular Formula: C6H5NO2S
Molecular Weight: 155.18 g/mol

3-Mercaptoisonicotinic acid

CAS No.: 18103-75-8

Cat. No.: VC21065968

Molecular Formula: C6H5NO2S

Molecular Weight: 155.18 g/mol

* For research use only. Not for human or veterinary use.

3-Mercaptoisonicotinic acid - 18103-75-8

Specification

CAS No. 18103-75-8
Molecular Formula C6H5NO2S
Molecular Weight 155.18 g/mol
IUPAC Name 3-sulfanylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9)
Standard InChI Key FRRCVAYPJRENEV-UHFFFAOYSA-N
SMILES C1=CN=CC(=C1C(=O)O)S
Canonical SMILES C1=CN=CC(=C1C(=O)O)S

Introduction

Chemical Structure and Properties

3-Mercaptoisonicotinic acid is structurally characterized as a derivative of isonicotinic acid (pyridine-4-carboxylic acid) with a mercapto (thiol) group substituted at the 3-position of the pyridine ring. This combination creates a molecule with distinct chemical reactivity patterns due to the presence of both carboxylic acid and thiol functional groups.

The compound belongs to the broader family of mercapto-substituted carboxylic acids, which generally demonstrate distinctive chemical behaviors. Unlike 3-mercaptopropionic acid which appears as a clear colorless to yellowish liquid after melting (with melting point 15-18°C) , 3-mercaptoisonicotinic acid typically exists as a crystalline solid at room temperature due to the presence of the aromatic pyridine ring.

The chemical formula for 3-mercaptoisonicotinic acid is C6H5NO2S, with a molecular weight of approximately 155.17 g/mol. The compound possesses amphiphilic characteristics, with the hydrophilic carboxylic group and the relatively hydrophobic aromatic ring structure contributing to its solubility profile.

Physical and Chemical Characteristics

Table 1: Estimated Physical Properties of 3-Mercaptoisonicotinic Acid

PropertyCharacteristicNotes
Physical StateCrystalline solidAt room temperature
ColorWhite to off-white-
SolubilityPartially soluble in polar organic solventsSimilar to other mercapto-substituted acids
ReactivityHigh reactivity at thiol groupSusceptible to oxidation
StabilityAir sensitiveProne to disulfide formation

The mercapto group in the compound is particularly reactive, making the molecule prone to oxidation when exposed to air, potentially forming disulfide bonds. This property is comparable to other mercapto compounds such as 3-mercaptopropionic acid, which is noted as air sensitive and hygroscopic .

Synthesis Methods

The synthesis of 3-mercaptoisonicotinic acid typically involves starting with isonicotinic acid or its derivatives and introducing the mercapto group at the 3-position through various chemical transformations.

Biological Activities

Structural ComponentPotential ActivitySupporting Evidence
Mercapto groupEnzyme inhibitionMercaptopropionic acid inhibits GAD1
Isonicotinic acid structurePotential analgesic/antipyretic propertiesIsonicotinic acid derivatives show these activities
Thiol functional groupRedox activityCommon property of thiol-containing compounds

Applications in Research and Materials Science

Surface Functionalization

Mercapto-containing compounds are widely utilized for functionalizing surfaces, particularly metal and semiconductor surfaces, owing to the strong affinity of thiol groups for metals. 3-Mercaptopropionic acid, for example, is used to produce hydrophilic self-assembled monolayers (SAMs) terminated with carboxylic acids, which can be further functionalized for biosensor applications .

3-Mercaptoisonicotinic acid, with its thiol group and aromatic structure, presents potential advantages for surface modification applications where the planarity of the aromatic ring can provide more ordered surface structures compared to aliphatic mercapto acids.

Polymer Science Applications

The presence of both thiol and carboxylic acid groups in 3-mercaptoisonicotinic acid makes it potentially valuable in polymer science. Related mercapto acids have been utilized in the production of PVC stabilizers and as chain transfer agents in polymerizations .

The compound could potentially be incorporated into thiolated polymer systems similar to the MNA-TG-chitosan conjugate described in the literature. This thiolated chitosan derivative was synthesized through a multi-step process involving the interaction of thioglycolic acid-modified chitosan with mercaptonicotinic acid . Such polymer modifications can enhance properties like mucoadhesion, permeation enhancement, and controlled drug release.

Analytical Methods and Characterization

Spectroscopic Identification

Characterization of 3-mercaptoisonicotinic acid typically employs various spectroscopic techniques:

  • UV-Visible Spectroscopy: The aromatic structure of the compound likely exhibits characteristic absorption patterns in the UV region.

  • FTIR Spectroscopy: Key functional groups (C=O stretching of carboxylic acid, S-H stretching of thiol, and pyridine ring vibrations) provide distinct infrared absorption bands.

  • NMR Spectroscopy: Both 1H and 13C NMR can elucidate the structural features, with characteristic chemical shifts for the aromatic protons of the pyridine ring and the thiol hydrogen.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve as primary techniques for the quantitative analysis and purity determination of 3-mercaptoisonicotinic acid. These methods allow for the separation and identification of the compound from complex mixtures and reaction products.

Structure-Activity Relationships

The biological and chemical activities of 3-mercaptoisonicotinic acid are closely tied to its structural features. The mercapto group positioned at the 3-position of the pyridine ring creates a unique electronic environment that influences reactivity.

Related compounds provide insight into potential structure-activity relationships. For instance, the position of functional groups in pyridine derivatives significantly affects their biological activity. In studies of 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, compounds with specific substitution patterns exhibited excellent analgesic activity at 60 and 90 minutes compared to standard drugs .

The combination of the electron-withdrawing carboxylic acid group at the 4-position and the mercapto group at the 3-position of the pyridine ring in 3-mercaptoisonicotinic acid likely creates distinct electronic effects that influence its chemical behavior and potential biological interactions.

Future Research Directions

Material Science Developments

The compound's structural features suggest promising applications in:

  • Development of functionalized quantum dots for biomedical imaging

  • Creation of novel self-assembled monolayers with unique surface properties

  • Incorporation into polymer systems for controlled drug delivery platforms

Chemical Modification Strategies

Further research could focus on developing novel derivatives of 3-mercaptoisonicotinic acid through:

  • Esterification of the carboxylic acid group to modify solubility and membrane permeability

  • Metal complex formation utilizing both the thiol and carboxylic acid functionalities

  • Integration into larger molecular frameworks to create multi-functional compounds

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